molecular formula C13H10F2N4 B5309298 1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole

1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole

Cat. No. B5309298
M. Wt: 260.24 g/mol
InChI Key: DWKKLYQMZZNFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biotechnology, and materials science. This compound is also known as DFB-BIM and has a molecular formula of C17H12F2N4.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. This compound has also been found to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole in lab experiments is its potential as an anti-cancer drug. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole. One possible direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Another direction is to explore the use of this compound in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole involves a multi-step process that starts with the reaction of 2,6-difluorobenzylamine with 2-nitrobenzaldehyde in the presence of a base to form an intermediate compound. This intermediate is then reduced to the corresponding amine, which is further reacted with 2,4-dinitrophenylhydrazine to form the final product.

Scientific Research Applications

1-(2,6-difluorobenzyl)-1H,1'H-2,4'-biimidazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been found to exhibit antitumor and anti-inflammatory properties. It has also been studied for its potential use as an anti-cancer drug.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-2-(1H-imidazol-5-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4/c14-10-2-1-3-11(15)9(10)7-19-5-4-17-13(19)12-6-16-8-18-12/h1-6,8H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKKLYQMZZNFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CN=C2C3=CN=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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